Technical Guide: Chemical Properties of (4-Pyrazol-1-ylphenyl)methanamine Sulfate
Technical Guide: Chemical Properties of (4-Pyrazol-1-ylphenyl)methanamine Sulfate
The following technical guide details the chemical properties, synthesis, and applications of (4-pyrazol-1-ylphenyl)methanamine sulfate , a critical intermediate in the synthesis of kinase inhibitors and other bioactive small molecules.
Executive Summary & Compound Identity
(4-Pyrazol-1-ylphenyl)methanamine sulfate is a salt form of a bi-aryl building block characterized by a phenyl ring substituted at the para positions with a pyrazole moiety (linked via N1) and a primary methanamine group. This scaffold serves as a "privileged structure" in medicinal chemistry, particularly for Type I and Type II kinase inhibitors, where the pyrazole acts as a hinge-binder or solvent-exposed moiety and the amine serves as a vector for solubilizing groups or further scaffold elaboration.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | [4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate |
| Common Name | 4-(1H-Pyrazol-1-yl)benzylamine sulfate |
| CAS Number (Base) | 368870-03-5 |
| Molecular Formula | C₁₀H₁₁N₃ · xH₂SO₄ (Typically 1:1 or 2:1 stoichiometry) |
| Molecular Weight | 173.21 g/mol (Free Base) + 98.08 g/mol (H₂SO₄) |
| Structure Description | A linear 1,4-disubstituted benzene. Position 1: Pyrazole (N-linked). Position 4: Aminomethyl.[1] |
Physicochemical Profile
Understanding the solid-state and solution-phase behavior of this salt is critical for process chemistry and formulation.
Acid-Base Chemistry & Salt Stoichiometry
The molecule contains two basic centers with distinct pKa values, influencing its behavior during salt formation.
-
Primary Amine (Benzylamine): High basicity (pKa ≈ 9.5). In the sulfate salt, this site is fully protonated (
). -
Pyrazole Nitrogen (N2): Weak basicity (pKa ≈ 2.5). Under standard conditions, this remains unprotonated unless in highly acidic media.
-
Implication: The sulfate salt is typically a mono-salt (1:1) or hemi-sulfate (2:1), depending on crystallization conditions. The protonated amine stabilizes the solid form, raising the melting point significantly compared to the free base (which is a low-melting solid or oil).
Solubility & Stability
-
Solubility: Highly soluble in water and polar protic solvents (MeOH, Water) due to the ionic ammonium sulfate headgroup. Sparingly soluble in non-polar organics (DCM, Hexanes).
-
Hygroscopicity: Amine sulfate salts can be hygroscopic. Storage under desiccant is required to prevent deliquescence.
-
Thermal Stability: The sulfate counterion generally imparts higher thermal stability than the hydrochloride salt, making it preferred for high-temperature coupling reactions where the free base might sublime or degrade.
Synthetic Methodology
The synthesis of (4-pyrazol-1-ylphenyl)methanamine sulfate follows a robust two-stage workflow: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitrile Reduction .
Synthesis Pathway Diagram
The following diagram illustrates the industrial route starting from 4-fluorobenzonitrile.
Figure 1: Synthetic pathway for (4-pyrazol-1-ylphenyl)methanamine sulfate.
Detailed Protocol
Step 1: Preparation of 4-(1H-pyrazol-1-yl)benzonitrile
-
Reagents: 4-Fluorobenzonitrile (1.0 eq), Pyrazole (1.2 eq), Potassium Carbonate (2.0 eq).
-
Solvent: DMF or DMSO (Polar aprotic solvent is required for SₙAr).
-
Conditions: Heat to 100–120°C for 12–16 hours. The electron-withdrawing nitrile group activates the fluorine for displacement by the pyrazole nitrogen.
-
Workup: Pour into ice water. The product precipitates as a solid.[2] Filter and wash with water.
Step 2: Reduction to Amine
-
Reagents: Borane-THF complex (BH₃[3]·THF) or catalytic hydrogenation (H₂, Raney Nickel, NH₃/MeOH).
-
Mechanism: The nitrile (
) is reduced to the primary amine ( ). -
Note: If using Borane, an acidic quench (MeOH/HCl) is necessary to break the boron-amine complex.
Step 3: Sulfate Salt Formation
-
Dissolution: Dissolve the crude free base in Ethanol or Methanol.
-
Acidification: Add concentrated H₂SO₄ dropwise (0.95–1.0 eq) at 0°C.
-
Crystallization: Add diethyl ether or cool to induce precipitation. Filter the white crystalline solid.
Chemical Reactivity & Applications
This compound is a "bifunctional" building block. Its reactivity is defined by the nucleophilic amine and the aromatic pyrazole ring.
Reactivity Logic Map
Figure 2: Reactivity profile of the free base derived from the sulfate salt.
Key Reactions in Drug Discovery
-
Amide/Urea Formation: The primary amine is the most reactive site. In kinase inhibitor synthesis, it is frequently coupled with carboxylic acids or isocyanates to form the "tail" of the inhibitor, extending into the solvent-exposed region of the ATP binding pocket.
-
C-H Activation (Pyrazole C4): The C4 position of the pyrazole ring is electron-rich. It can undergo electrophilic aromatic substitution (e.g., iodination) to allow for subsequent Suzuki or Sonogashira couplings, enabling the construction of complex tri-aryl systems.
Handling & Safety (SDS Summary)
As an amine sulfate, this compound poses specific hazards related to irritation and dust inhalation.
| Hazard Class | GHS Code | Precaution |
| Skin Irritation | H315 | Wear nitrile gloves; wash immediately upon contact. |
| Eye Damage | H318/H319 | Wear safety goggles. Acidic salts can cause severe eye damage. |
| STOT-SE | H335 | Handle in a fume hood to avoid respiratory irritation from dust. |
Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic – keep away from moisture.
References
-
Synthesis of 4-(1H-pyrazolyl)benzylamine: ChemicalBook. (2025).[3] 4-(1H-PYRAZOL-1-YL)BENZYLAMINE | 368870-03-5.[3] Link
-
Pyrazole Reactivity & Medicinal Applications: Marra, R. K. F., et al. (2012).[4] 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures. Molecules, 17(11), 12961-12973.[4] Link
-
Kinase Inhibitor Scaffolds: BenchChem. (2025). Technical Guide: 4-Iodo-1-methyl-1H-pyrazol-3-amine. Link
-
PubChem Compound Summary: National Center for Biotechnology Information. (2025).[1][3][5] PubChem Compound Summary for CID 53398908, (1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride (Analogous salt data). Link
Sources
- 1. (1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride | C10H12ClN3 | CID 53398908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(1H-PYRAZOL-1-YL)BENZYLAMINE | 368870-03-5 [chemicalbook.com]
- 4. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a… [ouci.dntb.gov.ua]
- 5. (1-methyl-1H-pyrazol-4-yl)methanamine | C5H9N3 | CID 671225 - PubChem [pubchem.ncbi.nlm.nih.gov]
